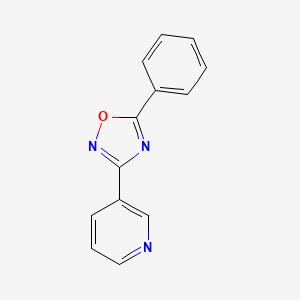

![molecular formula C24H25N3O6S B5539036 N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)

N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide often involves complex reactions, such as Sonogashira cross-coupling, which has been used in the synthesis of closely related sulfonamide derivatives. For example, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane sulfonamide was synthesized using Sonogashira cross-coupling, highlighting the methodological approaches relevant to synthesizing such complex molecules (Durgadas, Mukkanti, & Pal, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule is characterized by intricate molecular architectures. The structure of N-(2-{[(2E)-2-(2-hydroxybenzylidene)-hydrazinyl] carbonyl}-phenyl)benzamide and its metal complexes were elucidated using techniques such as FT-IR, FT-Raman, and X-ray diffraction, revealing complex geometries and intramolecular interactions (Khan et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of sulfonamide derivatives are significant, with studies focusing on their sulfonation reactions and the formation of complexes with metals. For instance, the sulfonation of phenol derivatives has been explored to understand the intermediacy of phenyl hydrogen sulfates in sulfonation reactions, which can be relevant to the chemical behavior of the target molecule (Wit, Woldhuis, & Cerfontain, 2010).

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen bonding patterns, of closely related compounds have been determined through crystallography. The structure of N-(2,3-Dichlorophenyl)methanesulfonamide, for example, was analyzed to understand the conformation of the N—H bond in relation to chloro substituents, providing insights into the molecular conformation and packing in the solid state (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including their bonding nature and interactions with metals, have been a subject of research. The synthesis and characterization of sulfonamide-derived ligands and their metal complexes offer insights into the bonding characteristics and potential chemical applications of these compounds (Chohan & Shad, 2011).

科学的研究の応用

Antioxidant and Antiacetylcholinesterase Activities

Sulfonamides synthesized from dopamine derivatives, which include compounds structurally related to the queried chemical, have been studied for their antioxidant activities. These activities were assessed using various assays, including thiocyanate method, ABTS, DPPH, DMPD, and superoxide anion radical scavenging. Additionally, these sulfonamides showed significant inhibition effects on acetylcholinesterase (AChE) activity, which is relevant in the context of neurodegenerative diseases like Alzheimer's (Göçer et al., 2013).

Photophysical Properties in Fluorescence

Compounds including 2,5-dibenzoxazolylphenols and related structures have been prepared, showing excited state intramolecular proton-transfer fluorescence. These compounds, with properties akin to the queried chemical, are of interest in applications like wavelength shifters in scintillating detecting mediums for ionizing radiation (Kauffman & Bajwa, 1993).

Antibacterial Activity

Methanesulfonicacid hydrazide derivatives, related to the queried chemical, and their metal complexes have been synthesized and showed notable antibacterial activities against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Özdemir et al., 2009).

Carbonic Anhydrase Inhibitory Properties

Sulfonamides derived from aminoindanes and aminotetralins, similar to the queried compound, have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isozymes. These studies contribute to the understanding of these compounds' potential in therapeutic applications, particularly in conditions where carbonic anhydrase activity is a factor (Akbaba et al., 2014).

Safety and Hazards

特性

IUPAC Name |

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O6S/c1-31-22-13-14-23(32-2)18(15-22)16-25-26-24(28)17-27(34(3,29)30)19-9-11-21(12-10-19)33-20-7-5-4-6-8-20/h4-16H,17H2,1-3H3,(H,26,28)/b25-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRGZABIFLPFQV-PCLIKHOPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NNC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)

![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)

![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)

![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)

![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)

![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)

![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)